Diallyltin dibromide
Overview
Description
Diallyltin dibromide is an organotin compound with the molecular formula C6H10Br2Sn. It is a colorless to pale yellow liquid that is primarily used in organic synthesis and as a precursor for other organotin compounds. The compound is characterized by the presence of two allyl groups attached to a tin atom, which is also bonded to two bromine atoms.
Mechanism of Action
Target of Action
Diallyltin dibromide primarily targets α-keto aldehydes and glyoxylates . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
This compound interacts with its targets through a process known as allylation . In this reaction, this compound adds an allyl group to the α-keto aldehydes and glyoxylates . This interaction results in the formation of α-keto and α-ester homoallylic alcohols .
Biochemical Pathways
The allylation of α-keto aldehydes and glyoxylates by this compound affects the metabolic pathways of these compounds . The resulting α-keto and α-ester homoallylic alcohols can participate in further biochemical reactions, leading to various downstream effects.
Result of Action
The allylation of α-keto aldehydes and glyoxylates by this compound results in the formation of α-keto and α-ester homoallylic alcohols . These products can participate in further biochemical reactions, leading to various molecular and cellular effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the allylation reactions of α-keto aldehydes and glyoxylates by this compound have been carried out in water , suggesting that the reaction environment can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Diallyltin dibromide plays a significant role in biochemical reactions, particularly in the allylation of hydrates of α-keto aldehydes and glyoxylates. This compound interacts with various enzymes and proteins, facilitating the formation of homoallylic alcohols in aqueous media . The nature of these interactions involves the formation of organotin intermediates, which are crucial for the allylation process. This compound’s ability to form stable complexes with biomolecules makes it a valuable reagent in organic synthesis and biochemical research.
Cellular Effects
This compound has been shown to influence various cellular processes. It exhibits cytotoxic effects on certain cancer cell lines, including MCF-7 and MDA-MB-231 human breast cancer cells . The compound’s impact on cell function includes alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound’s interaction with cellular components can lead to the inhibition of cell growth and induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound forms complexes with enzymes and proteins, leading to enzyme inhibition or activation . This compound’s binding interactions with biomolecules can result in changes in gene expression and modulation of cellular pathways. The formation of organotin intermediates is a key aspect of its mechanism of action, facilitating various biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental studies . This compound has been observed to maintain its activity over short periods, but long-term effects on cellular function may vary. In vitro and in vivo studies have shown that the compound can exhibit sustained cytotoxic effects on cancer cells, although its stability may decrease over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can inhibit cancer cell growth without causing significant toxicity to healthy cells . Higher doses may lead to adverse effects, including toxicity and damage to healthy tissues. The threshold effects observed in these studies highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The compound’s role in allylation reactions is particularly notable, as it contributes to the formation of homoallylic alcohols and other metabolites. This compound’s impact on metabolic flux and metabolite levels can influence cellular processes and overall metabolic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components. This compound’s ability to form stable complexes with biomolecules aids in its transport and distribution, ensuring its availability for biochemical reactions.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, influencing its interactions with biomolecules and participation in biochemical reactions. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallyltin dibromide can be synthesized through the reaction of allyl bromide with tin powder in the presence of a catalyst. One common method involves refluxing allyl bromide with tin powder in toluene, with a trace amount of water to facilitate the reaction. The reaction proceeds as follows:
2C3H5Br+Sn→(C3H5)2SnBr2
The use of catalysts such as mercuric chloride and organic amines like pyridine can significantly increase the yield of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct synthesis method, where allyl bromide is reacted with metallic tin in the presence of a catalyst. This method is preferred due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions: Diallyltin dibromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, to form different organotin compounds.
Oxidation and Reduction Reactions: The tin atom in this compound can undergo oxidation or reduction, leading to the formation of different oxidation states of tin.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, sodium alkoxides, and other nucleophiles. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Major Products Formed:
Substitution Reactions: Products include diallyltin dihydroxide, diallyltin dialkoxides, and other substituted organotin compounds.
Oxidation Reactions: Products include higher oxidation states of tin compounds, such as diallyltin oxide.
Scientific Research Applications
Diallyltin dibromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also used in the synthesis of other organotin compounds.
Biology and Medicine: Organotin compounds, including this compound, have been studied for their potential anticancer properties.
Industry: this compound is used in the production of polymers and as a stabilizer for polyvinyl chloride (PVC).
Comparison with Similar Compounds
Divinyltin Dichloride: Similar to diallyltin dibromide, divinyltin dichloride contains vinyl groups attached to the tin atom. Both compounds are used in the synthesis of polymers and have similar chemical properties.
Dibutyltin Dichloride: This compound contains butyl groups instead of allyl groups. It is also used in organic synthesis and as a stabilizer for PVC.
Uniqueness of this compound: this compound is unique due to the presence of allyl groups, which provide it with distinct reactivity and applications. The compound’s ability to form stable carbon-tin bonds makes it valuable in organic synthesis and polymer chemistry. Additionally, its potential anticancer properties make it a compound of interest in biomedical research .
Properties
IUPAC Name |
dibromo-bis(prop-2-enyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H5.2BrH.Sn/c2*1-3-2;;;/h2*3H,1-2H2;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKVXRKJVMGRRR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Sn](CC=C)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169672 | |
Record name | Stannane, diallyldibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17381-88-3 | |
Record name | Dibromodi-2-propen-1-ylstannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17381-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stannane, diallyldibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017381883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diallyltin dibromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221279 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stannane, diallyldibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyltin dibromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W943KQ82XT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Diallyltin dibromide acts as an allylating agent, transferring its allyl group to an electrophilic substrate, such as an aldehyde or a ketone. Research suggests that in aqueous media, this compound can react directly with carbonyl compounds or first form allyltin(II) bromide, which then acts as the reactive species. [] Competitive experiments indicate that allyltin(II) bromide exhibits higher reactivity than this compound in these reactions. []
A: Yes, this compound has demonstrated efficacy in allylating functionalized imines. [] Similar to its reaction with β-ketoaldehydes lacking aromatic side groups, the reaction with (hydroxy)aryl imines results in the formation of the corresponding homoallylic amines. []
A: Yes, achieving asymmetric allylation is possible by employing chiral auxiliaries. Studies have shown that using chiral diamines [] or monosodium (+)-diethyl tartrate [] in conjunction with this compound enables the synthesis of chiral homoallylic alcohols from achiral aldehydes.
ANone: The molecular formula of this compound is C6H10Br2Sn. Its molecular weight is 364.68 g/mol.
A: Infrared (IR), ultraviolet-visible (UV-Vis), and proton nuclear magnetic resonance (1H NMR) spectroscopy are valuable techniques for characterizing this compound and its derivatives. [] These methods provide information about the functional groups, electronic transitions, and proton environments within the molecule. Additionally, elemental analysis techniques like CHNS analysis and tin analysis are crucial for determining the elemental composition of the compound. []
A: Yes, researchers have investigated the thermal behavior of organotin(IV) thiohydrazone complexes derived from this compound using thermoanalytical techniques like thermogravimetry (TG) and differential thermal analysis (DTA). [] These studies provide insights into the decomposition patterns, thermal stability, and thermodynamic parameters associated with the complexes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.